molecular formula C22H15ClF3N3O B12513021 N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methylbenzamide

N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methylbenzamide

Cat. No.: B12513021
M. Wt: 429.8 g/mol
InChI Key: PLHPULSHZVZFNR-UHFFFAOYSA-N
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Description

N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methylbenzamide is a complex organic compound that features an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methylbenzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield, simplicity, and environmentally benign nature. The reaction conditions often include the use of solvents like toluene and catalysts such as I2 and TBHP .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis, which allows for efficient and rapid production. The use of solid support catalysts like Al2O3 and TiCl4 can further enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methylbenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s imidazo[1,2-a]pyridine core plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H15ClF3N3O

Molecular Weight

429.8 g/mol

IUPAC Name

N-[4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]-4-methylbenzamide

InChI

InChI=1S/C22H15ClF3N3O/c1-13-2-4-15(5-3-13)21(30)27-17-8-6-14(7-9-17)19-12-29-11-16(22(24,25)26)10-18(23)20(29)28-19/h2-12H,1H3,(H,27,30)

InChI Key

PLHPULSHZVZFNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=C(C=C(C4=N3)Cl)C(F)(F)F

Origin of Product

United States

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